5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-9-5-8(6-15-7-9)12(17)16-10-1-3-11(4-2-10)20(14,18)19/h1-7H,(H,16,17)(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBMXPZHJADWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of coupling agents and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
N-(4-sulfamoylphenyl)-2-carboxamide derivatives:
Uniqueness
5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and sulfonamide group contribute to its reactivity and potential therapeutic applications .
Biological Activity
5-Bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a bromine atom, a sulfamoyl group, and a carboxamide functional group. The presence of these functional groups contributes to its diverse biological activities.
The compound’s biological activity can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and microbial resistance. For instance, it may target enzymes like histone deacetylases (HDACs) and protein kinases, which are crucial in cellular signaling pathways.
- Antimicrobial Activity : The sulfamoyl group is known for its antimicrobial properties, potentially inhibiting bacterial growth by interfering with folic acid synthesis pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its activity against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells through the following mechanisms:
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Case Studies
- Evaluation of Antimicrobial Activity : A study conducted on various sulfamoyl derivatives, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the sulfamoyl group could enhance antimicrobial efficacy .
- Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in breast and colon cancer models. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
